molecular formula C18H12F3N3O3S B2671004 2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide CAS No. 303093-64-3

2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide

Cat. No.: B2671004
CAS No.: 303093-64-3
M. Wt: 407.37
InChI Key: LXDHVQNCFRAIGN-UHFFFAOYSA-N
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Description

2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-yl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a nitro group at the ortho position (C2) and a thiazole ring linked to a 3-(trifluoromethyl)benzyl group. Its molecular formula is C₁₈H₁₂F₃N₃O₃S, with a molecular weight of 407.37 g/mol (SMILES: C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]) .

Properties

IUPAC Name

2-nitro-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O3S/c19-18(20,21)12-5-3-4-11(8-12)9-13-10-22-17(28-13)23-16(25)14-6-1-2-7-15(14)24(26)27/h1-8,10H,9H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDHVQNCFRAIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303093-64-3
Record name 2-NITRO-N-(5-(3-(TRIFLUOROMETHYL)BENZYL)-1,3-THIAZOL-2-YL)BENZAMIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Nitro Group: Nitration reactions are used to introduce the nitro group into the benzene ring.

    Attachment of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents.

    Coupling Reactions: The final step involves coupling the thiazole derivative with the nitrobenzamide under suitable conditions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential biological activity.

Mechanism of Action

The mechanism of action of 2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity. The thiazole ring may interact with various enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Ortho vs. Para-Nitro Substitution

The compound’s structural isomer, 4-nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-yl)benzamide, differs only in the nitro group’s position (para vs. ortho). In contrast, the para-nitro isomer (CID 1113557) exhibits a planar amide group with dihedral angles of 12.48° (thiazole) and 46.66° (benzene), favoring hydrogen-bonded chains in the crystal lattice .

Nitro-Thiazole Derivatives

  • Nitazoxanide (2-acetyloxy-N-(5-nitrothiazol-2-yl)benzamide) : A clinically approved antiparasitic agent. Unlike the target compound, nitazoxanide features a 5-nitrothiazole ring and an acetyloxy substituent on the benzamide. This structure enables inhibition of pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens .
  • 3-Nitro-N-(5-nitrothiazol-2-yl)benzamide (Compound 26) : Synthesized with dual nitro groups (benzamide C3 and thiazole C5), this derivative shows bright yellow coloration and distinct NMR shifts (δ 8.94 ppm for aromatic protons) due to electron-deficient aromatic systems .

Substituent Effects on Thiazole Ring

  • Trifluoromethyl Benzyl vs. Halogenated Thiazoles : The 3-(trifluoromethyl)benzyl group in the target compound increases hydrophobicity (predicted ALogP ~3.5) compared to halogenated analogues like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide , which has a lower ALogP (~2.8) due to polar C–F bonds. Halogenated derivatives also form stronger hydrogen bonds (e.g., N–H⋯N and C–H⋯F interactions), stabilizing crystal packing .
  • 5-Ethylamino Thiazole Derivatives: Compounds like N-(5-ethylamino-1,3-thiazol-2-yl)-3-hydroxy-5-nitrobenzofuran-2-carbohydrazide prioritize hydrogen-bond donors (e.g., –NH and –OH groups) for antimicrobial activity, contrasting with the target compound’s reliance on hydrophobic interactions .

Antiparasitic and Antimicrobial Potential

  • Nitazoxanide : Exhibits EC₅₀ values of 0.5–2 µg/mL against Cryptosporidium and Giardia via PFOR inhibition. The acetyloxy group is critical for prodrug activation .
  • Molecular docking studies of analogous compounds (e.g., AB3 and AB4) show binding energies ranging from -7.03 to -5.75 kcal/mol to enzymes like PFOR, with ligand efficiency values of -0.31 to -0.34 kcal/mol .

Binding Mode Analysis

  • Hydrogen Bonding : The amide group in the target compound likely forms N–H⋯O interactions with catalytic residues, as seen in N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide , which stabilizes dimeric structures via N1–H1⋯N2 bonds .
  • Hydrophobic Interactions: The trifluoromethylbenzyl group may occupy hydrophobic pockets in target enzymes, similar to filapixant (a purinoreceptor antagonist), which uses a 5-methylthiazole and trifluoromethylpyrimidine for selective binding .

Stability and Degradation

Nitro-thiazoles are prone to photodegradation, but the trifluoromethylbenzyl group may reduce reactivity compared to 2-nitro-N-(5-nitrothiazol-2-yl)benzamide , which forms degradation products via nitro group reduction .

Computational and Crystallographic Insights

Property Target Compound 4-Nitro Isomer Nitazoxanide
Molecular Weight 407.37 g/mol 407.37 g/mol 307.28 g/mol
ALogP ~3.5 ~3.5 2.1
Hydrogen Bonds N–H⋯O (predicted) N–H⋯O (observed) O–H⋯N (crystal)
Biological Target PFOR (inferred) PFOR (confirmed)

Biological Activity

2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide is a synthetic compound characterized by its complex structure, which includes a nitro group, a thiazole ring, and a trifluoromethylbenzyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and antiparasitic agent. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C18H12F3N3O3SC_{18}H_{12}F_3N_3O_3S with a molecular weight of approximately 407.4 g/mol. The structural features that contribute to its reactivity and biological activity include:

  • Nitro Group : Enhances electron-withdrawing properties, potentially increasing reactivity.
  • Thiazole Ring : Known for diverse pharmacological properties, including antimicrobial and anticancer activities.
  • Trifluoromethyl Group : Often associated with enhanced biological potency due to increased lipophilicity and metabolic stability.

Antimicrobial Activity

Studies have indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, this compound has shown promising results against various bacterial strains. The presence of the thiazole ring is critical for these interactions, as it is known to enhance the binding affinity to microbial targets.

Antiparasitic Activity

Research has also highlighted the compound's potential as an antiparasitic agent. The structural similarities with other thiazole-based compounds that have demonstrated antiparasitic effects suggest that this compound may inhibit specific pathways in parasites.

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay have revealed that this compound exhibits selective cytotoxicity against certain cancer cell lines. The IC50 values indicate that it may be effective at low concentrations, making it a potential candidate for further development in cancer therapy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of specific functional groups in enhancing biological activity:

Compound NameStructural FeaturesBiological Activity
This compoundNitro group at position 2Antimicrobial, Antiparasitic
4-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamideNitro group at position 4Antimicrobial
N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamideNo nitro groupModerate activity

The variations in functional groups significantly influence the compound's efficacy against specific biological targets.

Toxicity and Safety Profile

Toxicity studies indicate that this compound can be toxic if ingested and may cause skin irritation. Handling precautions are necessary to mitigate risks associated with exposure.

Case Studies and Research Findings

Several research articles have documented the biological activities of thiazole derivatives similar to this compound. For example:

  • A study published in MDPI highlighted the cytotoxic effects of thiazole derivatives against various cancer cell lines, demonstrating that modifications in the thiazole structure can lead to enhanced anticancer activity .
  • Another investigation focused on the antimicrobial properties of thiazole-containing compounds, emphasizing their potential as new antibiotics .

Q & A

Q. What are the standard synthetic routes for preparing 2-nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-yl)benzamide?

The compound can be synthesized via a two-step protocol:

Acylation of thiazol-2-amine : React 5-(3-trifluoromethylbenzyl)thiazol-2-amine with 2-nitrobenzoyl chloride in pyridine under stirring at room temperature. Completion is monitored by TLC, followed by neutralization with NaHCO₃ and recrystallization from methanol .

Purification : Column chromatography (silica gel) and recrystallization yield pure crystals. Key intermediates like 5-substituted benzylthiazol-2-amines are prepared via arylation of 2-aminothiazole derivatives .

Q. How is structural characterization performed for this compound?

  • NMR/IR Spectroscopy : Confirm the amide bond (C=O stretch at ~1650–1700 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹). Aromatic protons and trifluoromethyl groups are resolved in ¹H/¹³C NMR .
  • X-ray Crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds like N–H···N and C–H···O/F) and molecular packing. Centrosymmetric dimers are common in related benzamide-thiazole derivatives .

Q. What in vitro assays are used to evaluate biological activity?

  • Anticancer Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM. Compounds with IC₅₀ < 50 μM are prioritized .
  • Enzyme Inhibition : PFOR (pyruvate:ferredoxin oxidoreductase) activity assays under anaerobic conditions, measuring NADH oxidation rates .

Advanced Research Questions

Q. How can reaction yields be optimized in microwave-assisted synthesis?

  • Parameter Tuning : Microwave power (300–600 W), reaction time (10–30 min), and solvent polarity (DMF > ethanol) significantly impact yields. For example, microwave irradiation reduces reaction time from 12 hrs to 30 min compared to conventional heating .
  • Catalyst Screening : Phosphorus oxychloride (POCl₃) enhances cyclization efficiency in thiazole formation .

Q. How do structural modifications influence biological activity?

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance anticancer activity by increasing electrophilicity and membrane permeability. For example, trifluoromethyl substitution improves IC₅₀ by 2–3 fold compared to methyl derivatives .
  • Hydrogen Bonding : Crystallographic data show that N–H···N interactions stabilize dimer formation, which may correlate with enhanced enzyme inhibition .

Q. How are computational methods applied to study this compound?

  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding to PFOR’s active site (PDB: 1B0P), with key interactions between the nitro group and Arg114 .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions .

Q. How can crystallographic data resolve conflicting biological activity results?

  • Polymorphism Analysis : Different crystal forms (e.g., monoclinic vs. orthorhombic) may exhibit varying solubility and bioavailability. For example, a centrosymmetric dimer (space group P2₁/c) showed 20% higher enzyme inhibition than a non-centrosymmetric form .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to explain discrepancies in bioactivity across analogs .

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